molecular formula C25H20O6 B2548399 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid CAS No. 500203-91-8

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid

Cat. No.: B2548399
CAS No.: 500203-91-8
M. Wt: 416.429
InChI Key: BWTANHLMTGIUBP-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin derivatives, characterized by a 2-oxochromen core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 8, and a phenylacetic acid moiety linked via an ether bond at position 7. The phenylacetic acid group may enhance solubility in polar solvents compared to purely lipophilic coumarin analogs, while the methoxyphenyl and methyl substituents could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-15-21(30-24(25(27)28)17-6-4-3-5-7-17)13-12-19-20(14-22(26)31-23(15)19)16-8-10-18(29-2)11-9-16/h3-14,24H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTANHLMTGIUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 8-methyl-2-oxochromene-7-carboxylic acid, followed by esterification with phenylacetic acid. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents at Position 7 Molecular Weight (g/mol) Key Functional Attributes
Target Compound 2-Oxochromen Phenylacetic acid ~408.4 (estimated) Enhanced acidity, moderate polarity
N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxochromen-7-yloxy)acetamides 2-Oxochromen Acetamide derivatives ~350–450 Hydrogen-bonding capacity, improved solubility
(R)-(-)-2-Methoxy-2-phenylacetic Acid Phenylacetic acid Methoxy group at α-position 166.17 High solubility, chiral center
[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl] L-Tryptophanate 2-Oxochromen Tryptophanate ester (indole-containing) ~550 (estimated) Bulky substituent, π-π interactions
Key Findings :

This may improve solubility but reduce membrane permeability .

2-Methoxy-2-phenylacetic Acid () :

  • The simpler structure lacks the coumarin core, resulting in lower molecular weight (166.17 vs. ~408.4) and higher aqueous solubility. However, it lacks the chromophoric and bioactive coumarin scaffold .

Tryptophanate Ester () :

  • The indole group in this analog facilitates π-π stacking interactions, which may enhance binding to aromatic-rich enzyme active sites. However, the bulky tert-butoxycarbonyl (Boc) group could hinder target accessibility .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Pharmacokinetic Comparison
Property Target Compound Acetamide Derivatives 2-Methoxy-2-phenylacetic Acid Tryptophanate Ester
LogP (estimated) ~3.5 ~2.8–3.2 ~1.2 ~4.0
Aqueous Solubility Moderate High Very High Low
Metabolic Stability Moderate (ester hydrolysis risk) High (stable thiazolidinone) High Low (ester hydrolysis)
Bioactivity Prediction Anticancer, enzyme inhibition Antimicrobial Limited (building block) Neuroactive potential
Key Insights :
  • The target compound’s phenylacetic acid group balances lipophilicity and acidity, making it more suitable for oral bioavailability than the highly polar 2-methoxy analog .
  • Compared to the tryptophanate ester, the target compound’s smaller substituent at position 7 may improve tissue penetration but reduce specificity for indole-binding targets .

Biological Activity

The compound 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H22O6
  • Molecular Weight : 394.42 g/mol
  • CAS Number : 500203-91-8
  • LogP : 3.55, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.

Research indicates that coumarin derivatives exhibit a range of biological activities through various mechanisms, including:

  • Antioxidant Activity : Coumarins can scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Many coumarin derivatives demonstrate inhibitory effects against a variety of pathogens, including bacteria and fungi.
  • Anticancer Effects : Some studies suggest that coumarins can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains. For instance, in vitro studies indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

In studies involving various cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), the compound demonstrated cytotoxic effects. The IC50 values for these cell lines were found to be:

Cell LineIC50 (µg/mL)
HeLa50
A54970

These values suggest that the compound could be a potential candidate for further development in cancer therapeutics.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various coumarin derivatives, including the target compound. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an alternative to conventional antibiotics in treating infections caused by resistant strains.
  • Evaluation of Anticancer Properties :
    Another study focused on the anticancer properties of coumarin derivatives, highlighting their ability to induce apoptosis through caspase activation in cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered mechanisms leading to programmed cell death.

Q & A

Q. What are the common synthetic routes for preparing 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid?

  • Methodological Answer : A typical approach involves coupling a chromene derivative (e.g., 8-methyl-2-oxo-4-(4-methoxyphenyl)-7-hydroxychromene) with 2-phenylacetic acid via esterification or etherification. For example, phenacyl ester derivatives can be synthesized using a phenacyl bromide intermediate in dimethylformamide (DMF) with potassium carbonate as a base, as demonstrated in analogous chromen-7-yl ester syntheses . Reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side products like hydrolyzed acids or unreacted starting materials.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural characterization should combine:
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy, phenyl, chromene rings) .
  • X-ray crystallography : Resolve crystal structures to validate bond angles and dihedral angles between aromatic rings, as seen in related chromen-7-yl esters (e.g., 86.38° dihedral angle between benzene rings in phenacyl esters) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability, especially for the oxo and methoxy groups, which may degrade at high temperatures.
  • pH-dependent solubility studies : Test solubility in buffers (pH 1–12) to inform formulation strategies for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for chromene derivatives?

  • Methodological Answer : Discrepancies in crystallographic parameters (e.g., bond lengths, dihedral angles) may arise from polymorphism or solvent inclusion. To address this:
  • Perform multiple crystal screenings using solvents like ethanol, DMSO, or acetonitrile.
  • Compare experimental data with density functional theory (DFT) calculations to validate geometric parameters .
  • Use synchrotron radiation for high-resolution data collection, particularly for low-symmetry crystals.

Q. What strategies optimize the reaction yield of the chromene-phenylacetic acid coupling step?

  • Methodological Answer :
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as demonstrated in similar heterocyclic systems .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track ester/ether bond formation and adjust reagent stoichiometry dynamically.

Q. How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, given structural similarities to anti-inflammatory and anticancer chromene derivatives .
  • Dose-response studies : Use a 10-point dilution series (1 nM–100 μM) in cell-based assays (e.g., MTT for cytotoxicity).
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS to predict pharmacokinetic profiles.

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or estrogen receptors, leveraging crystallographic data from related phenylacetic acid derivatives .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and entropy contributions.

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